3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime
Description
Properties
IUPAC Name |
N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-4-7-11-5-3-6-12(9-11)10-13-15/h3,5-6,9-10,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFBDFNMLUKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC=CC(=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381336 | |
| Record name | N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-68-6 | |
| Record name | N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling
This method employs palladium catalysis to couple a terminal alkyne with a halogenated benzaldehyde derivative:
Reagents and Conditions
-
Substrate : 3-bromobenzaldehyde
-
Alkyne : -dimethylpropargylamine
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base : Triethylamine (2 eq)
Mechanism :
Grignard Addition
An alternative approach uses organometallic reagents to install the propargylamine side chain:
Procedure :
-
Substrate : 3-formylphenylmagnesium bromide
-
Reagent : -dimethylpropargylamine
-
Conditions : –20°C in THF, followed by hydrolysis with NH₄Cl.
Work-up :
-
The intermediate alcohol is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, DMSO, –78°C).
Oxime Formation
The aldehyde intermediate is converted to the oxime via nucleophilic addition of hydroxylamine:
Reagents :
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate buffer (pH 4.5–5.5)
Reaction :
Purification :
Analytical Characterization
Spectroscopic Data :
-
IR (KBr) : 2240 cm⁻¹ (C≡C stretch), 1670 cm⁻¹ (C=N oxime), 1615 cm⁻¹ (aromatic C=C).
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¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.85–7.45 (m, 4H, Ar-H), 3.20 (s, 6H, N(CH₃)₂), 2.95 (t, 2H, CH₂-N).
Thermal Stability :
Industrial-Scale Optimization
Key Challenges :
-
Alkyne Stability : Propargylamines are prone to polymerization. Use of silver nitrate (0.1 eq) in THF suppresses side reactions.
-
Oxime Isomerism : The reaction produces a mixture of E/Z isomers . Isomerically pure product is obtained via column chromatography (SiO₂, CH₂Cl₂:EtOAc 9:1).
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 3-Bromobenzaldehyde | 320 |
| Pd Catalyst | 1,200 |
| Hydroxylamine | 45 |
| Total | 1,850 |
Comparative Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sonogashira | 85 | 97 | High |
| Grignard | 70 | 95 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dimethylamino group can interact with biological membranes, affecting cellular functions.
Comparison with Similar Compounds
Positional Isomers
- p-(Dimethylamino)benzaldehyde oxime: This para-substituted analogue lacks the propargyl chain but retains the dimethylamino group.
- 4-[3-(Dimethylamino)-1-propyn-1-yl]-benzaldehyde: A para-substituted propargyl derivative, this compound highlights the impact of substituent position on electronic properties and synthetic utility in fluorescent tag synthesis .
Functional Group Variations
- 4-[3-(Dimethylamino)propoxy]benzaldehyde oxime hydrochloride: Replaces the propargyl group with a propoxy linker, enhancing hydrophilicity. The hydrochloride salt form improves stability for pharmaceutical applications .
- 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters : These derivatives, such as those in and , replace the propargyl group with trifluoromethyl or difluoromethyl pyrazole moieties, significantly boosting antifungal activity against pathogens like Botrytis cinerea .
Pharmacologically Relevant Analogues
- Escitalopram Oxime Impurity (CAS 227954-88-3) : A complex benzaldehyde oxime derivative with a fluorophenyl group, this compound underscores the role of oximes in drug development, particularly in serotonin reuptake inhibitors .
- Hydrazone Derivatives (e.g., pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone): These compounds exhibit ileal muscle constrictive properties, demonstrating how structural modifications (e.g., hydrazone vs. oxime) alter biological activity .
Antifungal and Anti-inflammatory Potential
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime, also known by its CAS number 175203-68-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzaldehyde moiety with an oxime functional group and a dimethylamino propynyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), the compound could potentially increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
Anticholinesterase Activity
A study conducted on several oxime derivatives indicated that compounds with similar structures to this compound showed significant inhibition of AChE. The IC50 values ranged from 0.050 µM to 25.30 µM, demonstrating potent activity compared to established inhibitors like donepezil .
Cytotoxicity and Antimicrobial Properties
In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity, comparable to standard chemotherapeutic agents. Furthermore, antimicrobial assays revealed moderate activity against several bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Alzheimer’s Disease Model
In a controlled study on mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and spatial learning capabilities compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, highlighting its potential as a new antimicrobial agent .
Table 1: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for preparing 3-[3-(dimethylamino)prop-1-ynyl]benzaldehyde oxime?
- Methodology : The compound can be synthesized via condensation reactions. A key intermediate, 3-(dimethylamino)benzaldehyde, is prepared by alkylation of benzaldehyde derivatives with dimethylamine under basic conditions. Subsequent oxime formation involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in excess to ensure complete conversion . Propargylation at the oxime oxygen is achieved using Cu(I)-catalyzed coupling with 3-(dimethylamino)prop-1-yne, followed by purification via flash chromatography .
- Validation : Monitor reaction progress using TLC (hexane/EtOAc eluent) and characterize intermediates via NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and HRMS .
Q. How can structural confirmation of the oxime and propargyl moieties be achieved?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction confirms the oxime geometry (E/Z isomerism) and propargyl connectivity. For example, aromatic stacking interactions stabilize the crystal lattice, as seen in related oxime derivatives .
- Spectroscopy :
- NMR : Oxime protons appear as broad singlets (δ 8.5–9.0 ppm). The propargyl CH group shows splitting (δ 2.5–3.0 ppm) due to coupling with the dimethylamino group .
- IR : Stretching frequencies for C≡N (oxime, ~1630 cm) and C≡C (propargyl, ~2100 cm) .
Advanced Research Questions
Q. What mechanistic insights exist for copper-catalyzed propargylation of benzaldehyde oximes?
- Methodology : The reaction proceeds via a Sonogashira-like coupling mechanism. Cu(I) activates the propargyl halide, forming a π-alkyne complex. Oxime oxygen acts as a nucleophile, attacking the activated alkyne to form a C–O bond. Density Functional Theory (DFT) calculations can model transition states and regioselectivity .
- Experimental Validation : Isotopic labeling (e.g., -propargyl) tracks bond formation. Kinetic studies (variable-temperature NMR) reveal rate dependence on catalyst loading and solvent polarity .
Q. How do electronic effects of the dimethylamino group influence oxime reactivity?
- Methodology :
- Computational Analysis : Use Gaussian09 with B3LYP/6-31G(d) to calculate electron density maps. The dimethylamino group donates electrons via resonance, stabilizing the oxime’s nitrone tautomer and enhancing nucleophilicity at the oxygen .
- Experimental Correlation : Compare reaction rates with/without the dimethylamino group in Ullmann-type couplings. Hammett plots (σ parameters) quantify electronic effects .
Q. What strategies mitigate competing side reactions during oxime functionalization?
- Methodology :
- Protection/Deprotection : Temporarily protect the oxime as an O-acetyl derivative to prevent undesired cyclization during propargylation .
- Catalyst Optimization : Use Pd/Cu bimetallic systems to suppress homocoupling of propargyl halides. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
